molecular formula C13H13ClN2O3 B15334370 N-Acetyl-4-chloro-DL-tryptophan

N-Acetyl-4-chloro-DL-tryptophan

Cat. No.: B15334370
M. Wt: 280.70 g/mol
InChI Key: ZIQJIVZCXTYMAS-UHFFFAOYSA-N
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Description

Contextualization within Tryptophan Derivative Chemistry and Metabolism

Tryptophan is a versatile precursor for a multitude of biologically active molecules. nih.govnih.gov Its metabolic pathways are broadly categorized into the serotonin (B10506) and kynurenine (B1673888) pathways. mdpi.comnih.gov The serotonin pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin, which regulate mood, sleep, and circadian rhythms. youtube.comyoutube.com The kynurenine pathway, which accounts for the majority of tryptophan degradation, produces a range of metabolites involved in inflammation, immune response, and neurotransmission. nih.gov

The chemical modification of tryptophan, such as through N-acetylation and halogenation, creates derivatives like N-Acetyl-4-chloro-DL-tryptophan that can be used to probe these metabolic pathways. The N-acetyl group can influence the compound's stability and its ability to cross biological membranes. nih.gov The introduction of a halogen atom, in this case, chlorine, at a specific position on the indole (B1671886) ring can significantly alter the electronic properties and steric bulk of the molecule, potentially influencing its interaction with enzymes and receptors. nih.govencyclopedia.pub For instance, halogenation can enhance the hydrophobicity of the amino acid, which may affect its biological activity. acs.org

Academic Significance and Contemporary Research Trajectories for Halogenated Amino Acids

Halogenated amino acids, both naturally occurring and synthetic, have garnered considerable attention in contemporary research. encyclopedia.pubnih.gov They are found in a variety of natural products, including some with antibiotic and antitumor properties. nih.gov In the laboratory, the incorporation of halogenated amino acids into peptides and proteins is a powerful strategy for modulating their structure and function. nih.gov The specific placement of a halogen atom can introduce new non-covalent interactions, such as halogen bonding, which can influence protein folding and ligand binding. acs.org

Current research trajectories for halogenated amino acids are focused on several key areas. One area is the development of new synthetic methods, including enzymatic and chemoenzymatic approaches, to produce these compounds with high selectivity. acs.orgresearchgate.net Engineered enzymes, such as tryptophan synthase, are being explored for their ability to synthesize a variety of tryptophan analogs, including those with halogen substitutions. nih.govacs.org Another major research direction is the use of halogenated amino acids as probes to study enzyme mechanisms and protein-protein interactions. The unique spectroscopic properties of some halogenated compounds can be advantageous for these studies. Furthermore, there is significant interest in the pharmacological potential of halogenated amino acids and their derivatives as novel therapeutic agents. acs.org

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of these exciting research areas. The study of this compound could provide valuable insights into the effects of combined N-acetylation and site-specific halogenation on the biochemical and pharmacological properties of tryptophan derivatives.

Data Tables

Table 1: Chemical and Physical Properties of Related Compounds

PropertyN-Acetyl-DL-tryptophan4-Chloro-DL-tryptophan
Molecular Formula C₁₃H₁₄N₂O₃C₁₁H₁₁ClN₂O₂
Molecular Weight 246.26 g/mol 238.67 g/mol
Melting Point 204-206 °C (decomposes)Not available
Solubility Slightly soluble in water, very soluble in ethanol.Not available
CAS Number 87-32-1118244-93-2

Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comacrotein.com

Detailed Research Findings

Detailed research findings specifically for this compound are limited in the available literature. However, research on closely related compounds provides a basis for understanding its potential areas of investigation.

Studies on N-acetyl-L-tryptophan have demonstrated its neuroprotective effects in models of neurodegenerative diseases. nih.gov This protection is linked to the inhibition of mitochondrial-mediated cell death pathways. nih.gov Conversely, the D-isomer, N-acetyl-D-tryptophan, did not show the same protective effect, highlighting the stereospecificity of its biological activity. nih.gov N-Acetyl-DL-tryptophan, being a racemic mixture, has also been shown to protect against neuronal cell death. caymanchem.com

Research on halogenated tryptophans has demonstrated that the position and nature of the halogen atom can significantly impact biological activity. For example, the enzymatic synthesis of d-halotryptophans has been achieved using specific l-amino acid oxidases, indicating that these modified amino acids can be recognized by enzymes. acs.org The incorporation of brominated tryptophan derivatives has been explored in the context of antimicrobial peptides. acs.org Furthermore, the synthesis of various halogenated tryptophan derivatives is an active area of research, with methods being developed for their efficient production. researchgate.net

Given these findings, research on this compound would likely focus on several key questions:

How does the 4-chloro substitution affect the neuroprotective properties observed with N-acetyl-tryptophan?

What are the distinct biological activities of the L- and D-enantiomers of N-Acetyl-4-chloro-tryptophan?

Can this compound serve as a precursor for the synthesis of more complex halogenated molecules with therapeutic potential?

How does the presence of the 4-chloro substituent influence its metabolism and interaction with enzymes in the tryptophan metabolic pathways?

Answering these questions through dedicated research will be crucial to fully elucidate the scientific importance of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(4-chloro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQJIVZCXTYMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Derivatization of Chloro Tryptophan Scaffolds

Strategies for Indole (B1671886) Ring Chlorination at the C4 Position

The introduction of a chlorine atom at the C4 position of the tryptophan indole ring is a significant chemical challenge due to the inherent reactivity of other positions, such as C2, C3, C5, and C7. Researchers have developed various strategies to achieve this specific functionalization.

Stereoselective Chlorination Methodologies

Achieving stereoselectivity in the chlorination of tryptophan is primarily the domain of enzymatic catalysis. Flavin-dependent halogenases are a class of enzymes known for their ability to perform regioselective and stereoselective halogenation of aromatic compounds, including tryptophan. researchgate.net These enzymes generate a reactive hypohalous acid species within the active site, which then functionalizes the bound substrate. nih.gov

While many characterized tryptophan halogenases act at the C5, C6, or C7 positions, the discovery and engineering of halogenases with novel specificities is an active area of research. researchgate.net For example, genetic modification of the tryptophan 6-halogenase RebH has been shown to shift its regioselectivity. The precise positioning of the tryptophan substrate within the enzyme's active site is crucial for determining the site of halogenation. It is hypothesized that an enzyme with a binding pocket that orients the C4 position of the indole ring towards the reactive chlorine species could achieve the desired C4-chlorination. nih.gov To date, a naturally occurring tryptophan 4-halogenase has not been identified, making the development of a stereoselective C4-chlorination a significant synthetic goal.

N-Acetylation Techniques for Tryptophan and its Halogenated Analogs

The N-acetylation of tryptophan and its derivatives is a common chemical transformation, often employed to protect the amino group or to synthesize specific target molecules like N-Acetyl-DL-tryptophan. The most prevalent method involves the use of acetic anhydride (B1165640) as the acetylating agent. researchgate.net

The reaction is typically carried out in an aqueous solution, and the pH is a critical parameter to control. Maintaining a basic pH, often above 11, is crucial for achieving a high yield and purity of the N-acetylated product. google.com This is accomplished by the simultaneous addition of an alkali metal hydroxide (B78521) solution, such as sodium hydroxide, to neutralize the acetic acid byproduct and maintain the desired pH. google.com

An alternative procedure involves performing the acetylation in an anhydrous organic solvent, such as acetonitrile (B52724), with the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). google.com This method is particularly useful for substrates that may be sensitive to aqueous conditions. The reaction typically proceeds at room temperature and can be monitored for completion. google.com

Parameter Aqueous Method Anhydrous Method
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Solvent WaterAcetonitrile
Base Sodium HydroxideDiisopropylethylamine (DIPEA)
pH/Conditions pH > 11Anhydrous, Room Temperature
Key Advantage High yield and puritySuitable for water-sensitive substrates

Chemoenzymatic Synthesis of Optically Active N-Acetyl-Chloro-Tryptophans

The production of optically pure N-acetyl-chloro-tryptophans can be efficiently achieved through chemoenzymatic methods, which leverage the high stereoselectivity of enzymes. One common strategy is the enzymatic kinetic resolution of a racemic mixture of N-acetyl-chloro-DL-tryptophan. This involves using an enzyme that selectively hydrolyzes one of the enantiomers, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

For example, aminoacylases are enzymes that can selectively hydrolyze the N-acetyl group from L-amino acids, leaving the D-enantiomer intact. This would yield L-4-chlorotryptophan and unreacted N-acetyl-D-4-chlorotryptophan. Peptide hydrolases have also been shown to be effective in the kinetic resolution of racemic secondary amines through the hydrolysis of their derivatives. nih.gov

Another approach involves the use of tryptophan synthase (TrpS), an enzyme that can catalyze the condensation of indole or its derivatives with L-serine to form L-tryptophan or its analogs. chim.itnih.gov A chemoenzymatic route could involve the chemical synthesis of 4-chloroindole (B13527), which would then be used as a substrate for TrpS in the presence of L-serine to produce L-4-chlorotryptophan. This optically pure product could then be chemically N-acetylated to yield N-acetyl-L-4-chlorotryptophan. Directed evolution and protein engineering are being used to expand the substrate scope of enzymes like TrpS to accept a wider range of substituted indoles. researchgate.net

Exploration of Novel Precursors and Reaction Pathways for Targeted Synthesis

The targeted synthesis of N-Acetyl-4-chloro-DL-tryptophan has spurred research into novel precursors and more efficient reaction pathways. Traditional syntheses often involve multi-step processes that can be inefficient. Modern synthetic strategies focus on convergent and modular approaches.

One innovative pathway involves the synthesis of a versatile intermediate, such as N-acetyl 4-boronate tryptophan methyl ester. rsc.org This precursor can be synthesized on a gram scale and subsequently subjected to various transition metal-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C4 position, including halogens.

Another strategy focuses on building the indole ring system onto a pre-existing amino acid backbone. chim.it The Larock indole synthesis, for example, can be adapted to create substituted indoles from appropriately functionalized aniline (B41778) and alkyne precursors. By starting with a chlorinated aniline derivative, it is possible to construct the 4-chloroindole ring system directly onto a protected amino acid scaffold.

The development of microbial cell factories for the production of tryptophan and its precursors also presents a promising avenue. nih.gov By engineering the metabolic pathways of microorganisms like Escherichia coli, it may be possible to produce 4-chloroindole or even 4-chlorotryptophan directly through fermentation, which could then be converted to the final N-acetylated product.

Design and Synthesis of this compound Analogs for Structure-Activity Probes

The design and synthesis of analogs of this compound are crucial for understanding its biological activity and for developing new molecules with improved properties. Structure-activity relationship (SAR) studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological function. nih.gov

For this compound, analog design could involve:

Varying the halogen at the C4 position: Replacing chlorine with fluorine, bromine, or iodine to study the effect of halogen size and electronegativity.

Modifying the position of the halogen: Synthesizing isomers with the chlorine atom at the C5, C6, or C7 position to probe the importance of the substitution pattern.

Altering the N-acetyl group: Replacing the acetyl group with other acyl groups of varying chain length or branching to investigate the role of this moiety.

Introducing other substituents on the indole ring: Adding other functional groups in addition to the C4-chloro substituent to explore potential synergistic effects.

Biochemical Interactions and Enzymatic Transformations of N Acetyl Chloro Tryptophan Derivatives

Enzymatic Catalysis and Substrate Specificity

The N-acetyl group and the chiral center of N-Acetyl-4-chloro-DL-tryptophan make it a key target for specific enzymatic interactions, particularly those involving stereoselective hydrolysis and subsequent modifications.

Aminoacylases (EC 3.5.1.14) are a class of metalloenzymes that catalyze the hydrolysis of N-acyl-amino acids to yield a free amino acid and a carboxylic acid. nih.govd-nb.info These enzymes are renowned for their industrial application in the resolution of racemic mixtures of chemically synthesized N-acetyl-amino acids. d-nb.infogoogle.com For instance, N-acetyl-DL-tryptophan is a common substrate for aminoacylases in the production of optically pure L-tryptophan. google.com

The process relies on the stereospecificity of the enzyme. L-aminoacylases exclusively act on the L-enantiomer of the racemic mixture. In the case of N-acetyl-DL-tryptophan, an L-aminoacylase would hydrolyze N-acetyl-L-tryptophan to L-tryptophan and acetate (B1210297), leaving the N-acetyl-D-tryptophan unchanged. google.comresearchgate.net This difference in reactivity allows for the separation of the two enantiomers. Conversely, D-aminoacylases would specifically target the D-enantiomer.

Aminoacylase (B1246476) 3 (AA3) is a member of this enzyme family that shows a preference for deacetylating Nα-acetylated aromatic amino acids, making N-acetyl-tryptophan derivatives prime substrates. nih.gov The substrate specificity can be broad; for example, an aminoacylase from Pyrococcus furiosus was shown to hydrolyze various nonpolar N-acylated L-amino acids. nih.gov Given this established substrate preference, it is highly probable that this compound serves as a substrate for aminoacylases. The enzyme would catalyze the following reactions:

L-Aminoacylase: N-Acetyl-4-chloro-L-tryptophan + H₂O → 4-chloro-L-tryptophan + Acetate

D-Aminoacylase: N-Acetyl-4-chloro-D-tryptophan + H₂O → 4-chloro-D-tryptophan + Acetate

The presence of the chlorine atom on the indole (B1671886) ring is not expected to inhibit the action of the aminoacylase, which primarily recognizes the N-acetyl-amino acid linkage. The biological activity often differs between enantiomers; for example, N-acetyl-L-tryptophan has demonstrated neuroprotective effects, whereas the D-isomer has no such effect. nih.gov This underscores the importance of stereospecific enzymatic resolution.

Table 1: Substrate Specificity of Various Aminoacylases This table presents data on the hydrolysis of various N-acyl-amino acids by different aminoacylases, illustrating their substrate preferences. Data for the 4-chloro derivative is not available and is inferred based on typical enzyme function.

Enzyme SourceSubstrateRelative Activity/Note
Pyrococcus furiosusN-acetyl-L-methionineHigh activity
Pyrococcus furiosusN-acetyl-L-alanineHydrolyzed
Pyrococcus furiosusN-acetyl-L-valineHydrolyzed
Pyrococcus furiosusN-acetyl-L-leucineHydrolyzed
Mammalian AA3Nα-acetyl-L-tyrosinePreferred substrate
Aspergillus sp.N-acetyl-DL-methionineIndustrial standard for resolution
General (Inferred)N-Acetyl-4-chloro-L-tryptophanExpected substrate for L-aminoacylase
Data compiled from references nih.govnih.gov.

Tryptophan decarboxylases (TDCs) are enzymes that catalyze the conversion of tryptophan to tryptamine (B22526), a precursor for many important biomolecules, including neurotransmitters and alkaloids. nih.govwikipedia.org The substrate specificity of these enzymes can be promiscuous, allowing them to act on various tryptophan derivatives.

Crucially, direct decarboxylation of N-acetylated tryptophan is not observed. Research on a promiscuous tryptophan decarboxylase, CaTDC3, revealed that a free amino group on the tryptophan substrate is essential for the decarboxylation reaction. nih.gov When Nα-acetyl-L-tryptophan was used as a substrate, no product was formed. nih.gov

However, this does not preclude the involvement of TDCs in the metabolism of this compound. Following the initial deacetylation by an aminoacylase to produce 4-chloro-tryptophan (as described in 3.1.1), the resulting halogenated amino acid can enter the TDC catalytic cycle. Studies have shown that various aromatic amino acid decarboxylases (AADCs) are indeed active with halogenated tryptophan derivatives. nih.gov For instance, AADCs from Bacillus atrophaeus and Ruminococcus gnavus demonstrated activity with halogenated tryptophan, leading to the production of the corresponding halogenated tryptamines. nih.govuniprot.org

Therefore, the metabolism of N-Acetyl-4-chloro-L-tryptophan likely proceeds in a two-step enzymatic pathway:

Deacetylation: An L-aminoacylase removes the acetyl group to yield 4-chloro-L-tryptophan.

Decarboxylation: A promiscuous tryptophan decarboxylase converts 4-chloro-L-tryptophan into 4-chloro-tryptamine and CO₂.

This pathway highlights how the promiscuity of TDCs towards halogenated substrates enables the synthesis of novel tryptamine derivatives. nih.govnih.gov

Beyond serving as a precursor, N-acetyl-tryptophan and its derivatives can act as modulators of enzyme activity. The non-halogenated parent compound, N-acetyl-L-tryptophan (L-NAT), has been identified as a competitive inhibitor of tryptophanase and an antagonist for the substance P neurokinin-1 (NK-1) receptor. nih.govsigmaaldrich.com

Furthermore, L-NAT exhibits significant neuroprotective properties by inhibiting key steps in the apoptotic pathway. It has been shown to prevent the mitochondrial release of cytochrome c and Smac/AIF and to inhibit the activation of caspases-1, -9, and -3. nih.gov Halogenated tryptophan analogues have also been shown to disrupt essential transamination mechanisms in parasites like Trypanosoma brucei, suggesting they can act as substrates or inhibitors for aminotransferases. nih.govplos.org

Given these findings, this compound could potentially exhibit similar or enhanced inhibitory activities. The presence of the electron-withdrawing chlorine atom on the indole ring could modify its binding affinity to target enzymes. It might act as an inhibitor for:

Tryptophanase: Competing with the natural substrate.

Aminotransferases: As seen with other halogenated tryptophan analogues. plos.org

Apoptotic Caspases: Potentially mirroring the neuroprotective role of L-NAT. nih.gov

The precise role of the 4-chloro derivative as a substrate or inhibitor would depend on the specific enzyme system and requires direct experimental validation.

Molecular Mechanisms of Reactivity with Endogenous Species

The indole ring of tryptophan is susceptible to attack by various endogenous reactive species, a process that can be modulated by substituents like the 4-chloro group.

Tryptophan residues are particularly vulnerable to attack by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂). nih.govnih.gov Studies on N-acetyl-L-tryptophan have identified several major products resulting from these reactions, including 1-nitroso-N-acetyl-L-tryptophan, 1-nitro-N-acetyl-L-tryptophan, and 6-nitro-N-acetyl-L-tryptophan. nih.govresearchgate.net

The reaction pathway and product distribution are influenced by the specific RNS and reaction conditions. For example, peroxynitrite generators tend to produce the nitroso derivative, while a myeloperoxidase-H₂O₂-NO₂⁻ system yields nitro derivatives. nih.gov The stability of these products also varies; under physiological conditions, 6-nitro-N-acetyl-L-tryptophan is stable, whereas the 1-nitroso and 1-nitro derivatives decompose with half-lives of 1.5 and 18 hours, respectively. nih.gov

The presence of a chlorine atom at the 4-position of the indole ring in this compound is expected to influence these electrophilic substitution reactions. As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring, potentially slowing the rate of nitration and nitrosation. It would also act as a director, influencing the position of the incoming nitro (–NO₂) or nitroso (–NO) group. While specific data for the 4-chloro derivative is lacking, the primary sites of attack would likely be altered compared to the non-halogenated parent compound.

Table 2: Products of N-Acetyl-L-Tryptophan Reaction with Reactive Nitrogen Species This table summarizes the major products identified from the reaction of N-acetyl-L-tryptophan with various RNS.

Reactive Species/SystemMajor Product(s)Reference
Peroxynitrite (ONOO⁻)1-nitroso-N-acetyl-L-tryptophan nih.gov
Peroxynitrite (ONOO⁻)1-nitro-N-acetyl-L-tryptophan nih.gov
Peroxynitrite (ONOO⁻)6-nitro-N-acetyl-L-tryptophan nih.gov
Peroxynitrite (ONOO⁻)N-acetyl-N'-formyl-L-kynurenine nih.gov
SIN-1 (peroxynitrite generator)1-nitroso-N-acetyl-L-tryptophan nih.gov
Myeloperoxidase-H₂O₂-NO₂⁻Nitro derivatives (e.g., 6-nitro) nih.gov

N-acetyl-tryptophan (NAT) is often used in pharmaceutical formulations as a sacrificial antioxidant to protect protein therapeutics from oxidative damage. researchgate.netnih.gov When subjected to oxidative or thermal stress, NAT degrades into several products, indicating its role in scavenging reactive oxygen species (ROS). nih.gov The degradation of tryptophan is also a known cause of color changes in cell culture media. mdpi.com

The antioxidant activity of tryptophan and its derivatives is primarily attributed to the indole ring, which can donate a hydrogen atom to neutralize free radicals. rsc.orgnih.gov Theoretical and experimental studies on L-tryptophan suggest that hydrogen atom transfer (HAT) is the predominant radical scavenging mechanism. rsc.org The efficiency of this process is highly dependent on the substituents on the indole ring. For example, the presence of an electron-donating hydroxyl group significantly enhances scavenging ability. nih.gov

In the case of this compound, the electron-withdrawing nature of the chlorine atom would likely decrease the electron density of the indole ring. This would make the donation of a hydrogen atom or an electron more difficult, potentially reducing its intrinsic radical scavenging capacity compared to the non-halogenated N-acetyl-tryptophan. The degradation of NAT can also be initiated by low-energy electrons, which cause fragmentation primarily at the peptide bridge. nih.gov This pathway may be similarly affected by the electronic properties of the 4-chloro substituent.

Ligand-Receptor Interactions and Signal Transduction Modulation

The interaction of N-acetyl-chloro-tryptophan derivatives with cellular receptors and their subsequent influence on intracellular signaling pathways are critical aspects of their biochemical profile. These interactions can lead to a cascade of downstream effects, modulating cellular function and responses.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain perception and has been a target for the development of new analgesic agents. mdpi.comwikipedia.org N-acetyl-L-tryptophan (L-NAT), a related compound, has been shown to exhibit antagonistic effects on the TRPV1 receptor. nih.gov Molecular docking studies have revealed that L-NAT binds to the same pockets on the TRPV1 receptor as capsaicin (B1668287), a known agonist. nih.gov This binding suggests a competitive antagonism mechanism. nih.gov The development of TRPV1 antagonists is a significant area of research for pain management, although challenges such as effects on thermal homeostasis have been encountered. nih.gov

Research into dual antagonists for both TRPA1 and TRPV1 receptors has also been explored as a promising approach for pain relief. mdpi.com While specific studies on this compound's direct interaction with the TRPV1 receptor are not extensively detailed in the provided results, the antagonistic activity of the parent compound, N-acetyl-L-tryptophan, provides a strong basis for investigating the effects of its chlorinated derivatives. The introduction of a chlorine atom at the 4-position of the indole ring could potentially alter the binding affinity and selectivity for the TRPV1 receptor, a hypothesis that warrants further investigation.

Interactive Table: Investigated Compounds and their Effects on TRPV1

Compound Interaction with TRPV1 Observed Effect
N-acetyl-L-tryptophan (L-NAT) Antagonist Binds to similar pockets as capsaicin nih.gov
Capsaicin Agonist Activates TRPV1 receptor nih.gov
AMG9810 Antagonist Blocks multiple modes of TRPV1 activation mdpi.com
AMG7905 Blocker/Potentiator Blocks capsaicin mode, potentiates proton mode mdpi.com

N-acetyl-L-tryptophan (NAT) has demonstrated a significant influence on key intracellular signaling pathways, notably the cAMP response element-binding protein 1 (CREB1) and nuclear factor kappa B (NF-κB) pathways. In studies related to Alzheimer's disease models, NAT administration was found to upregulate CREB1 signaling. nih.govnih.gov The CREB1 transcription factor is crucial for neuronal growth, differentiation, synaptic plasticity, and memory formation. nih.gov

Conversely, NAT treatment has been shown to reduce the levels of total and phosphorylated NF-κB. nih.govnih.gov The NF-κB pathway is a central regulator of inflammation. nih.gov By downregulating this pathway, NAT can mitigate inflammatory responses. This dual action of upregulating the neuroprotective CREB1 pathway while downregulating the pro-inflammatory NF-κB pathway highlights the potential of N-acetyl-tryptophan derivatives to modulate complex signaling networks within the cell. The impact of the 4-chloro substitution on these activities is an area for further research.

Interactive Table: Impact of N-acetyl-L-tryptophan on Signaling Pathways

Signaling Pathway Effect of NAT Treatment Implication
CREB1 Upregulation nih.govnih.gov Neuroprotection, enhanced neuronal growth and memory nih.gov
NF-κB Downregulation of total and phosphorylated forms nih.govnih.gov Reduction of inflammation nih.gov

Incorporation into Peptidic and Polymeric Structures for Advanced Material Science

The unique chemical properties of tryptophan and its derivatives, including this compound, make them valuable building blocks in the synthesis of peptides and advanced polymeric materials. The indole side chain of tryptophan can be a site for modification, although it can also present challenges during peptide synthesis. peptide.com

In solid-phase peptide synthesis (SPPS), the protection of the indole nitrogen of tryptophan is often necessary to prevent side reactions. peptide.com Various protecting groups can be employed depending on the specific chemistry being used (e.g., Boc or Fmoc). peptide.com The process of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. core.ac.uk The choice of linker to attach the peptide to the resin is a critical step that dictates the conditions for the final cleavage of the synthesized peptide. lsu.edu

The incorporation of modified amino acids like this compound into peptide sequences can confer novel properties to the resulting peptides. These properties can be exploited for various applications, including the development of new therapeutic agents or functional biomaterials. The halogenated tryptophan derivative could influence the peptide's conformation, stability, and biological activity. Furthermore, the principles of SPPS can be extended to the creation of more complex polymeric structures, where the unique characteristics of the tryptophan derivative can be harnessed to design materials with specific functions for advanced material science applications.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Chromatographic Separation Techniques for Resolution and Quantification

Chromatographic methods are fundamental to the analysis of N-Acetyl-4-chloro-DL-tryptophan, enabling its separation from impurities, starting materials, and other related compounds. The choice of technique is dictated by the complexity of the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of this compound. A typical HPLC method would employ a reversed-phase column, such as a C18, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred to ensure the efficient elution of the compound while also separating it from both more polar and less polar impurities.

Detection is commonly achieved using a UV-Vis detector, as the indole (B1671886) ring of tryptophan and its derivatives exhibits strong absorbance in the ultraviolet region, typically around 280 nm. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. The high reproducibility and robustness of HPLC make it an ideal method for quality control and routine analysis.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL

Ultra-High Performance Liquid Chromatography (UPLC) in Complex Matrices

For the analysis of this compound in more complex sample matrices, such as biological fluids or reaction mixtures, Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which provides higher resolution, increased sensitivity, and faster analysis times. The increased efficiency of UPLC allows for better separation of the target analyte from endogenous components and potential metabolites.

The principles of separation in UPLC are similar to HPLC, primarily relying on reversed-phase chromatography. However, the higher operating pressures of UPLC systems necessitate specialized instrumentation. The faster analysis times are particularly beneficial for high-throughput screening applications. When coupled with mass spectrometry, UPLC-MS becomes a powerful tool for metabolic studies involving this compound.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides information about the molecular weight and elemental composition of the compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for identifying unknown products in a reaction mixture. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass-to-charge ratios with very high accuracy (typically to within 5 ppm). This level of precision allows for the determination of the exact molecular formula from the measured mass. For instance, the presence of a chlorine atom can be readily identified by the characteristic isotopic pattern (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes). This is invaluable for confirming the successful chlorination of the tryptophan backbone.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated or deprotonated molecule of this compound is isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a characteristic fragmentation pattern.

Common fragmentation pathways for N-acetylated amino acids include the loss of the acetyl group, cleavage of the bond between the alpha-carbon and the carboxylic acid group, and fragmentation of the indole ring. The specific fragmentation pattern of this compound serves as a molecular fingerprint, allowing for its unambiguous identification even in the presence of isomers or other closely related compounds.

Table 2: Predicted Key Mass Fragments for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Putative Lost Neutral Fragment
[M+H]⁺VariesH₂O (Water)
[M+H]⁺VariesCO (Carbon Monoxide)
[M+H]⁺VariesC₂H₂O (Ketene)
[M-H]⁻VariesCO₂ (Carbon Dioxide)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Furthermore, advanced NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish the connectivity between protons and carbons, respectively. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of different protons, which can help in determining the relative stereochemistry and preferred conformation of the molecule in solution. The DL-nature of the compound, indicating a racemic mixture of D and L enantiomers, would result in a single set of peaks in a standard achiral NMR solvent. Chiral resolving agents or chiral chromatography would be necessary to distinguish the two enantiomers.

Spectrophotometric and Fluorimetric Methods for Detection and Characterization

Spectrophotometric and fluorimetric methods are fundamental to the analysis of this compound, offering sensitivity and specificity in its detection and characterization. These techniques are based on the intrinsic photophysical properties of the indole moiety of the tryptophan backbone.

UV-Vis spectrophotometry is a widely used technique for the quantification of tryptophan and its derivatives. N-acetyl-DL-tryptophan, a closely related compound, is typically analyzed with UV detection at 280 nm. nih.gov The absorbance spectrum of tryptophan and its analogues is characterized by two main peaks, with the one around 280 nm being the most prominent. caltech.edu For this compound, the introduction of a chlorine atom at the 4-position of the indole ring is expected to cause a slight bathochromic (red) shift in the absorption maxima. A rapid method for the determination of tryptophan in proteins, which can be adapted for its derivatives, involves absorbance measurements at both 280 nm and 288 nm in a denaturing solvent like 6 M guanidine (B92328) hydrochloride to normalize the chromophore's environment. caltech.edu

Fourth-derivative spectrophotometry offers enhanced resolution and sensitivity for analyzing tryptophan residues and their local environment. researchgate.net This technique can effectively distinguish the spectral contributions of tryptophan from other aromatic amino acids, such as tyrosine. researchgate.net For N-acetyl-L-tryptophan amide, a compound analogous to this compound, fourth-derivative spectrophotometry reveals distinct features that are sensitive to the polarity of the solvent, providing insights into the microenvironment of the tryptophan residue. researchgate.net This approach could be invaluable for studying the interactions of this compound within protein binding sites or other complex milieus.

Fluorimetric methods provide even higher sensitivity for the detection of tryptophan derivatives. The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment, a property that can be exploited for characterization. nih.gov While the native fluorescence of this compound can be utilized, more advanced techniques involve the development of specific fluorescence-based assays. For instance, a high-throughput fluorescence assay has been developed to determine the activity of tryptophan halogenases, the enzymes responsible for producing halogenated tryptophans. nih.govresearchgate.net This method involves a Suzuki-Miyaura cross-coupling reaction that forms a fluorescent aryltryptophan product, allowing for the quantitative monitoring of halogenated tryptophan formation. nih.govresearchgate.net Such an approach could be adapted for the specific and sensitive detection of this compound in various samples. Furthermore, fluorescence-based screens using transcription factor biosensors have been engineered to detect halogenated tryptophan molecules in vivo, offering a powerful tool for studying their metabolism and cellular effects. acs.org

Table 1: Spectroscopic and Analytical Parameters for Tryptophan Derivatives

ParameterMethodCompoundWavelength (nm)Reference
UV DetectionLiquid ChromatographyN-acetyl-DL-tryptophan280 nih.gov
Absorbance MeasurementUV-Vis SpectrophotometryTryptophan in Protein280 and 288 caltech.edu
Spectral AnalysisFourth-Derivative SpectrophotometryN-acetyl-L-tryptophan amide- researchgate.net
Fluorescence AssaySuzuki-Miyaura Cross-CouplingHalogenated Tryptophans- nih.govresearchgate.net
In vivo DetectionTranscription Factor BiosensorHalogenated Tryptophans- acs.org

Development of Isotopic Labeling Strategies for Tracing Biochemical Pathways

Isotopic labeling is an indispensable tool for tracing the metabolic fate and biochemical pathways of molecules like this compound. By replacing specific atoms with their heavier, stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N), the compound can be tracked and its transformations monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of isotopically labeled halogenated derivatives of L-tryptophan has been successfully achieved using enzymatic methods. These methods offer high specificity and efficiency. For instance, isotopomers of halogenated L-tryptophan have been synthesized by the coupling of halogenated indoles with S-methyl-L-cysteine in deuterated or tritiated incubation media. This approach allows for the introduction of deuterium (B1214612) or tritium (B154650) at specific positions in the tryptophan molecule. Another enzymatic method involves the exchange between a halogenated L-tyrosine and isotopic water (D₂O or HTO), followed by conversion to the corresponding tryptophan derivative.

A significant challenge in isotopic labeling of tryptophan is the potential for "scrambling" of the label, where the isotope is unintentionally incorporated into other molecules or other positions within the target molecule. This can occur through the action of enzymes like L-tryptophan indole lyase, which breaks down tryptophan. To overcome this, strategies have been developed to suppress such enzymatic activities during the labeling process.

The application of these isotopic labeling strategies to this compound would enable detailed studies of its absorption, distribution, metabolism, and excretion (ADME) in biological systems. By following the isotopically labeled chloro- and acetyl-moieties, researchers can gain a comprehensive understanding of its biochemical journey and identify any potential metabolites. This information is critical for evaluating its biological activity and mechanism of action.

Table 2: Isotopic Labeling Strategies for Tryptophan and its Derivatives

IsotopePrecursor/MethodTarget PositionApplication
²H (Deuterium)Coupling of halogenated indoles with S-methyl-L-cysteine in D₂OSpecific positionsTracing metabolic pathways
³H (Tritium)Coupling of halogenated indoles with S-methyl-L-cysteine in HTOSpecific positionsRadiotracer studies
¹³C, ¹⁵NUse of labeled precursors in enzymatic synthesisSpecific or uniform labelingNMR and Mass Spectrometry based metabolic studies

Computational and Theoretical Studies on N Acetyl 4 Chloro Dl Tryptophan

Quantum Mechanical (QM) and Molecular Mechanics (MM) Conformational Analysis

The three-dimensional structure of N-Acetyl-4-chloro-DL-tryptophan is crucial for its biological activity. Quantum mechanical (QM) and molecular mechanics (MM) methods are powerful tools for exploring the conformational landscape of such molecules.

Detailed Research Findings:

The N-acetylation and the presence of a chlorine atom at the 4-position of the indole (B1671886) ring are expected to influence the conformational preferences. The electron-withdrawing nature of chlorine can affect the electronic distribution of the indole ring, potentially influencing interactions with the backbone. QM calculations can precisely quantify these effects and predict the most stable conformers in both the gas phase and in solution. nih.gov These computationally predicted conformations are often found to be in good agreement with the structures of tryptophan residues observed in native proteins from the Protein Data Bank. nih.gov

Interactive Data Table: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms Defining the AngleTypical Range of MotionSignificance
Phi (φ)C'-N-Cα-C-180° to +180°Defines the rotation around the N-Cα bond, influencing backbone flexibility.
Psi (ψ)N-Cα-C-N-180° to +180°Defines the rotation around the Cα-C bond, also critical for backbone conformation.
Chi1 (χ1)N-Cα-Cβ-Cγ-180° to +180°Determines the orientation of the indole side chain relative to the backbone.
Chi2 (χ2)Cα-Cβ-Cγ-Cδ1-180° to +180°Further defines the orientation of the indole ring.

Molecular Docking and Dynamics Simulations of Ligand-Protein Interactions

To understand the potential biological targets of this compound, molecular docking and dynamics simulations are employed. These methods predict how a ligand might bind to a protein's active site and the stability of this interaction over time.

Detailed Research Findings:

Given that many tryptophan derivatives target the enzyme indoleamine 2,3-dioxygenase (IDO1), a key player in immune regulation, it is a plausible hypothetical target for this compound. Molecular docking studies of similar halogenated tryptophan derivatives with IDO1 have revealed key binding interactions. These typically involve hydrogen bonds between the amino acid backbone of the ligand and residues in the active site, as well as π-π stacking interactions between the indole ring and aromatic residues of the protein. acs.org The chlorine atom at the 4-position could potentially form halogen bonds with suitable acceptor atoms in the protein, further stabilizing the complex.

Molecular dynamics (MD) simulations can then be used to assess the stability of the docked pose. acs.orgnih.gov These simulations, which can be run over microseconds, provide insights into the dynamic behavior of the ligand-protein complex, revealing how the interactions evolve and whether the ligand remains stably bound. nih.govnih.gov

Interactive Data Table: Potential Interactions in a Hypothetical Protein-Ligand Complex

Interaction TypeLigand GroupPotential Protein Residue PartnerSignificance
Hydrogen BondAmino group (-NH3+)Aspartate, GlutamateAnchors the ligand in the binding pocket.
Hydrogen BondCarboxylate group (-COO-)Arginine, Lysine, SerineProvides specificity and stability.
π-π StackingIndole ringPhenylalanine, Tyrosine, TryptophanOrients the side chain within the active site. acs.org
Halogen Bond4-chloro substituentCarbonyl oxygen, Serine hydroxylCan provide additional binding affinity.

In Silico Prediction of Biochemical Reactivity and Metabolic Transformations

Computational methods can predict the chemical reactivity of a molecule and how it might be metabolized by the body. benthamscience.com This is crucial for understanding its potential efficacy and safety.

Detailed Research Findings:

The biochemical reactivity of this compound can be assessed using DFT calculations to determine the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between these orbitals provides an indication of the molecule's chemical reactivity. nih.gov The presence of the electron-withdrawing chlorine atom on the indole ring would likely make the ring more electron-deficient compared to unsubstituted tryptophan, potentially altering its susceptibility to electrophilic or nucleophilic attack.

The metabolic fate of the molecule can be predicted using specialized software that models the activity of major metabolic enzyme families, such as cytochrome P450s (CYPs). benthamscience.comnews-medical.netnih.gov For a molecule like this compound, potential metabolic transformations could include hydroxylation of the indole ring, N-deacetylation, or conjugation reactions. The chlorine atom might also influence the regioselectivity of these metabolic reactions. nih.gov

Interactive Data Table: Predicted Metabolic Pathways

Metabolic ReactionEnzyme FamilyPotential ProductSignificance
Aromatic HydroxylationCytochrome P450 (CYP)Hydroxylated this compoundA common phase I metabolic pathway for aromatic compounds.
N-deacetylationAmidases4-chloro-DL-tryptophanRemoval of the acetyl group, potentially altering activity and clearance.
GlucuronidationUDP-glucuronosyltransferases (UGT)Glucuronide conjugateA phase II reaction that increases water solubility for excretion.
SulfationSulfotransferases (SULT)Sulfate conjugateAnother phase II conjugation reaction aiding in elimination.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Tryptophan Derivatives

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new compounds and for the design of more potent molecules.

Detailed Research Findings:

QSAR models have been successfully developed for various series of tryptophan and other amino acid derivatives targeting enzymes like tryptophan 2,3-dioxygenase (TDO) and tryptophan hydroxylase (TPH1). nih.govresearchgate.netmdpi.comnih.gov These models typically use a set of molecular descriptors that quantify different aspects of the molecules' structure, such as their hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

For a series of substituted tryptophan derivatives, a QSAR model could be built to predict their inhibitory activity against a specific target. The model would likely show that the nature and position of the substituent on the indole ring are critical for activity. For this compound, the chloro-substituent's properties would be a key input for such a model.

Interactive Data Table: Illustrative QSAR Descriptors for Tryptophan Derivatives

DescriptorProperty MeasuredInfluence on Activity
cLogPLipophilicity/HydrophobicityAffects membrane permeability and binding to hydrophobic pockets.
Hammett constant (σ)Electronic effect of substituentA positive value for chlorine indicates it is electron-withdrawing.
Molar Refractivity (MR)Steric bulk and polarizabilityInfluences how the substituent fits into the binding site.
Topological Polar Surface Area (TPSA)PolarityRelates to hydrogen bonding potential and permeability.

Chemogenomic Approaches for Identifying Potential Molecular Targets

Chemogenomics aims to identify the protein targets of small molecules on a large scale. nih.gov This is particularly useful for compounds with unknown mechanisms of action.

Detailed Research Findings:

Several chemogenomic strategies could be applied to this compound. In a "forward" chemogenomics or chemical genetics approach, the compound would be introduced to a biological system (e.g., yeast cells or a cell line), and its phenotypic effects would be observed. iu.edu Identifying the proteins that are responsible for these effects can reveal the compound's targets.

"Reverse" chemogenomics, or chemical proteomics, involves using the compound as a "bait" to pull down its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. This approach can directly identify the proteins that physically interact with this compound. Both approaches leverage large datasets of chemical and biological information to draw connections between chemical structures and their protein targets. nih.govnih.gov

Interactive Data Table: Overview of Chemogenomic Strategies

ApproachMethodologyOutcome
Chemical GeneticsIntroduce compound to a model organism (e.g., yeast) and screen for sensitive or resistant mutants.Identification of genes (and thus proteins) that mediate the compound's effects.
Chemical ProteomicsImmobilize the compound on a solid support and use it to "fish" for binding proteins from a cell extract.Direct identification of protein binding partners.
In Silico Target PredictionUse computational algorithms to screen the compound against a large database of protein structures or pharmacophores.A ranked list of potential protein targets for further experimental validation.

Applications As Biochemical Probes and Precursors in Academic Research

Utility in Probing Tryptophan Metabolic Pathways and Enzymes

The metabolism of tryptophan is a complex network of pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, which produce a wide array of bioactive compounds. nih.govyoutube.com N-Acetyl-4-chloro-DL-tryptophan can be utilized as a probe to investigate the enzymes and mechanisms governing these pathways. The introduction of the chloro- group provides a unique spectroscopic or reactive handle that can be tracked, allowing researchers to follow its metabolic fate.

Tryptophan metabolism is initiated by enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which catalyze the opening of the indole (B1671886) ring. nih.govnih.gov By introducing this compound into cellular or enzymatic systems, researchers can study the substrate specificity and catalytic mechanisms of these key enzymes. The altered electronic properties of the chlorinated indole ring can influence reaction rates and product distribution, providing insights into the active site environment and the enzymatic reaction mechanism.

Furthermore, the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, begins with the hydroxylation of tryptophan. nih.govyoutube.com The halogenated analog can be used to explore the tolerance of tryptophan hydroxylase to substituted substrates and to potentially modulate the production of downstream metabolites.

Development of Non-Canonical Amino Acid Tools for Protein Engineering and Structural Biology

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering and structural biology, enabling the introduction of novel chemical functionalities. nih.govfrontiersin.org this compound, once deacetylated to 4-chloro-tryptophan, can be utilized as such an ncAA. The incorporation of halogenated tryptophans, including chloro- and bromo-derivatives, has been successfully demonstrated in bacterial systems. nih.gov

The unique properties of the chlorine atom can be exploited for various applications:

Structural Probes: The heavy chlorine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in phase determination and structure solution.

Spectroscopic Reporters: The altered electronic environment of the indole ring due to the chlorine atom can shift the fluorescence and phosphorescence properties of tryptophan, providing a sensitive probe for monitoring protein conformation and dynamics. nih.gov

Modulation of Protein-Ligand Interactions: The introduction of a halogen atom can influence hydrophobic and electronic interactions within a protein's active site or at a protein-protein interface, allowing for the fine-tuning of binding affinities and specificities. nih.gov

The genetic code expansion technology allows for the site-specific incorporation of such ncAAs into a protein of interest, providing precise control over the location of the modification. frontiersin.orgnih.gov This has been instrumental in engineering proteins with enhanced stability, altered catalytic activity, and novel binding properties.

Precursor Role in the Synthesis of Complex Bioactive Indole Alkaloids and Natural Products

Indole alkaloids represent a vast and structurally diverse class of natural products with a wide range of biological activities. nih.govencyclopedia.pubrsc.org Many of these compounds are derived from tryptophan. nih.gov Halogenated tryptophans can serve as valuable precursors in the chemical or chemoenzymatic synthesis of novel, halogenated indole alkaloids.

The presence of a chlorine atom on the indole ring can significantly impact the biological activity of the resulting alkaloid. It can alter the molecule's lipophilicity, metabolic stability, and interaction with its biological target. For example, the synthesis of analogs of known bioactive indole alkaloids with a chloro-substituent could lead to compounds with improved pharmacological properties.

The chemical synthesis of complex natural products often involves multi-step sequences. Using a pre-functionalized building block like 4-chloro-tryptophan (derived from this compound) can streamline the synthesis and provide access to a wider range of derivatives that would be difficult to obtain through direct halogenation of the final product.

Application in Enzymatic Assay Development and Validation

Enzymatic assays are fundamental tools in biochemistry for studying enzyme kinetics, inhibition, and substrate specificity. This compound and its derivatives can be employed in the development and validation of such assays.

For instance, in assays for enzymes that metabolize tryptophan, the chlorinated analog can be used as a substrate or an inhibitor. The distinct spectroscopic properties of the chlorinated product can simplify detection and quantification, leading to more sensitive and robust assays. For example, the change in UV-Vis absorbance or fluorescence upon enzymatic conversion of this compound can be monitored to determine enzyme activity.

Furthermore, this compound can be used to validate the specificity of an assay. By comparing the enzyme's activity towards the natural substrate (N-acetyl-tryptophan) and the chlorinated analog, researchers can gain insights into the enzyme's substrate recognition requirements. This is crucial for ensuring that an assay is specific for the intended enzyme and not confounded by the activity of other enzymes present in a complex biological sample.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways to Chiral Chloro-Tryptophan Analogs

The development of efficient and stereoselective synthetic routes to chiral chloro-tryptophan analogs, including the specific enantiomers of N-Acetyl-4-chloro-tryptophan, is a fundamental area for future research. While methods for synthesizing various tryptophan analogs exist, a focus on chloro-substituted derivatives is crucial for probing specific biochemical interactions.

Future efforts will likely concentrate on asymmetric synthesis strategies to obtain optically pure L- and D-enantiomers. One promising approach involves the use of chiral auxiliaries, such as the Schöllkopf chiral auxiliary, which has been successfully employed for the asymmetric synthesis of other novel tryptophan analogs. acs.orgnih.gov Another facile route that could be adapted is the chiral auxiliary-facilitated Strecker amino acid synthesis strategy, which has been used to produce various indole-substituted (S)-tryptophans. rsc.org

Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools. The application of engineered enzymes could provide high stereoselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. Research into novel catalysts and reaction conditions will be paramount to achieving high yields and enantiomeric purity.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Chloro-Tryptophan Analogs

Synthesis StrategyDescriptionPotential Advantages for N-Acetyl-4-chloro-tryptophan
Chiral Auxiliary-Based Synthesis A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step.Proven effectiveness for various amino acids, including complex tryptophan derivatives. acs.orgnih.gov
Strecker Amino Acid Synthesis A two-step procedure that produces an alpha-amino nitrile from an aldehyde or ketone, which is then hydrolyzed to give the desired amino acid. Chiral auxiliaries or catalysts can be used to induce asymmetry.A versatile and well-established method for the synthesis of alpha-amino acids. rsc.org
Enzymatic Resolution The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.High stereoselectivity and mild reaction conditions.
Asymmetric Catalysis The use of a chiral catalyst to stereoselectively create a new chiral center.Can be highly efficient and atom-economical.

Advanced Mechanistic Studies on Enzyme-Substrate Interactions with Halogenated Derivatives

Understanding how halogenation of the tryptophan scaffold affects interactions with enzymes is a critical area for future investigation. For N-Acetyl-4-chloro-DL-tryptophan, this involves detailed mechanistic studies to elucidate the binding modes and catalytic efficiencies of enzymes that may process this analog.

Flavin-dependent halogenases (FDHs) are a key class of enzymes that catalyze the regioselective halogenation of tryptophan and other aromatic compounds. nih.gov Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be employed to determine the three-dimensional structures of these enzymes in complex with this compound. Such studies would provide insights into how the chlorine atom at the 4-position of the indole (B1671886) ring influences substrate binding and orientation within the active site. For instance, studies on the halogenase AetF have revealed how the enzyme can bind different brominated tryptophans in distinct orientations to facilitate successive halogenations. nih.gov

Computational modeling and molecular dynamics simulations will complement experimental approaches by providing a dynamic view of enzyme-substrate interactions. nih.gov These methods can help to predict binding affinities and rationalize the observed catalytic activities, guiding the rational design of engineered enzymes with altered substrate specificities or enhanced catalytic efficiencies for halogenated tryptophans.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

To gain a holistic understanding of the biological impact of this compound, future research should integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can reveal how this compound perturbs cellular pathways and networks.

For example, by exposing cells or organisms to this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the pathways that are most affected. This approach has been used to study tryptophan metabolism in various contexts, such as in gastric cancer and chronic kidney disease. nih.govfrontiersin.org

Gene set enrichment analysis (GSEA) and other pathway analysis tools can be used to identify statistically significant alterations in predefined biological pathways. nih.govyoutube.com This can help to formulate hypotheses about the mechanism of action of this compound. For instance, multi-omics analysis might reveal effects on amino acid metabolism, immune responses, or other cellular processes. frontiersin.org

Development of High-Throughput Screening Platforms for Novel Biochemical Activities

Discovering novel biochemical activities associated with this compound requires the development and application of high-throughput screening (HTS) platforms. patsnap.com These platforms enable the rapid testing of the compound against a large number of biological targets, such as enzymes and receptors, to identify potential "hits". patsnap.com

Biochemical assays are central to HTS and can be designed to measure various activities, including enzyme inhibition or activation, and receptor binding. patsnap.comsci-hub.se Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and amenability to miniaturization. nih.gov For instance, a quantitative halogenase assay based on a Suzuki-Miyaura cross-coupling has been developed to screen for the formation of halogenated tryptophans. nih.gov

Cell-based assays provide a more physiologically relevant context for screening. sci-hub.se These can include reporter gene assays, where the expression of a reporter protein like luciferase is linked to the activity of a specific signaling pathway. By treating cells with this compound and measuring the reporter signal, researchers can identify pathways that are modulated by the compound.

Table 2: High-Throughput Screening Methodologies for Biochemical Activity

Screening MethodPrincipleApplication for this compound
Enzyme Activity Assays Measures the effect of a compound on the rate of an enzyme-catalyzed reaction.To identify enzymes that are inhibited or activated by this compound. patsnap.com
Binding Assays Detects the direct binding of a compound to a biological target.To discover proteins or receptors that interact with this compound. patsnap.com
Fluorescence-Based Assays Utilizes changes in fluorescence properties (intensity, polarization, FRET) to monitor a biological event.For sensitive and rapid screening of enzymatic reactions or binding events. nih.gov
Cell-Based Reporter Gene Assays Measures the activity of a signaling pathway by monitoring the expression of a reporter gene.To identify cellular pathways modulated by this compound. sci-hub.se

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Interactions

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of compounds like this compound. These computational tools can be applied to various aspects of research, from designing novel analogs to predicting their biological activities and interactions. nih.gov

In the context of compound design, generative AI models can be used to propose new chloro-tryptophan derivatives with desired properties. These models learn from existing chemical data to generate novel molecular structures that can then be synthesized and tested.

ML algorithms can be trained on large datasets of protein-ligand interactions to predict the binding affinity of this compound for various protein targets. nih.gov This can help to prioritize experimental studies and identify potential molecular targets for the compound. Furthermore, combining mechanistic models with ML can lead to more accurate predictions of how genetic or chemical perturbations affect metabolic pathways, as has been shown for tryptophan metabolism. nih.gov This integrated approach can guide the engineering of biological systems for specific outcomes. nih.gov

Q & A

Q. What are the recommended spectroscopic methods for characterizing the structural integrity of N-Acetyl-4-chloro-DL-tryptophan?

Infrared (IR) spectroscopy is critical for confirming functional groups, such as the acetyl and indole moieties. For example, IR spectra of similar compounds (e.g., N-acetyltryptophan) show characteristic peaks for amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Nuclear magnetic resonance (NMR) can resolve stereochemical ambiguities in DL mixtures, with ¹H NMR providing details on aromatic protons (e.g., chloro-substituted indole protons at ~7.2–7.5 ppm) .

Q. How can researchers ensure purity and avoid common impurities during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 280 nm for indole absorption) is standard. Reference standards like N-Acetyltryptophan (EP-grade) are recommended for method validation. Impurity profiling should include checks for residual tryptophan, deacetylated products, and chlorination byproducts .

Q. What safety protocols are essential for handling halogenated tryptophan derivatives in the lab?

Use fume hoods to minimize inhalation risks. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Exposure controls include regular monitoring of airborne particulates and adherence to waste disposal guidelines for halogenated compounds .

Q. What synthetic routes are available for preparing this compound?

A two-step approach is common: (1) Chlorination of tryptophan at the 4-position using reagents like N-chlorosuccinimide (NCS) under acidic conditions, followed by (2) acetylation with acetic anhydride in basic media. Enzymatic methods (e.g., TrpB biocatalysis) offer higher regioselectivity but require optimization of reaction buffers .

Advanced Research Questions

Q. How can conflicting elemental analysis data for halogenated tryptophan derivatives be resolved?

Discrepancies in C/H/N ratios may arise from incomplete halogenation or hygroscopicity. Use combustion analysis coupled with mass spectrometry (EA-MS) for precise quantification. For DL mixtures, ensure sample homogeneity via recrystallization (e.g., using ethanol/water) and validate against theoretical values (e.g., C₁₃H₁₃ClN₂O₂: C 54.44%, H 4.31%, N 9.21%) .

Q. What experimental strategies address stability challenges in aqueous solutions of this compound?

Accelerated stability studies under varying pH (3–9) and temperature (4–40°C) reveal degradation pathways. For instance, acidic conditions promote dechlorination, while alkaline media favor hydrolysis of the acetyl group. Use LC-MS to identify degradation products and optimize storage buffers (e.g., pH 6.5, 4°C with desiccants) .

Q. How do enzymatic and chemical synthesis methods compare in producing enantiomerically pure chloro-tryptophans?

Chemical synthesis often yields racemic mixtures, requiring chiral chromatography for resolution. In contrast, engineered enzymes (e.g., TrpB variants) enable stereoselective halogenation. For example, Goss et al. (2006) achieved >90% enantiomeric excess (ee) using haloperoxidases in phosphate buffer .

Q. What advanced techniques validate the role of this compound in protein folding studies?

Circular dichroism (CD) spectroscopy monitors conformational changes when incorporated into peptide models. Fluorescence quenching assays (e.g., using acrylamide) assess solvent accessibility of the chloroindole group. Cross-referencing with molecular dynamics simulations improves mechanistic insights .

Contradictions and Methodological Gaps

  • Stereochemical Assignments : DL mixtures complicate crystallographic studies. Single-crystal X-ray diffraction is limited by racemization; alternative approaches include vibrational circular dichroism (VCD) .
  • Bioactivity Data : Discrepancies in cellular uptake efficiency (e.g., vs. 5-hydroxytryptophan) may stem from differential membrane transporter affinity. Radiolabeled analogs (³H or ¹⁴C) are recommended for quantitative uptake assays .

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